2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde
Description
2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde (CAS: 1020252-78-1) is a halogenated benzaldehyde derivative featuring a chloro substituent at the 2-position and a 3-methoxyphenylmethoxy group at the 6-position of the benzaldehyde core. Its structural complexity, combining electron-withdrawing (chloro) and electron-donating (methoxy) groups, makes it a valuable subject for comparative studies with analogous benzaldehyde derivatives.
Properties
IUPAC Name |
2-chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-12-5-2-4-11(8-12)10-19-15-7-3-6-14(16)13(15)9-17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOENNNXJMLGQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C(=CC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-methoxybenzyl alcohol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
Procedure: The 3-methoxybenzyl alcohol is first converted to its corresponding methoxybenzyl chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 2-chlorobenzaldehyde in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzoic acid.
Reduction: 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C15H13ClO3
Molecular Weight: 276.71 g/mol
IUPAC Name: 2-chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde
The compound features a chlorinated benzaldehyde structure with methoxy substituents, which contribute to its reactivity and interaction with biological systems.
Organic Synthesis
2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, such as:
- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, allowing for the synthesis of derivatives with different functional groups.
- Reduction Reactions: The aldehyde functionality can be reduced to alcohols, facilitating the production of alcohol derivatives for further chemical transformations.
Biological Research
In biological contexts, this compound has been investigated for its potential roles in:
- Enzyme Inhibition Studies: Due to its structural features, it may interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
- Antimicrobial Activity: Preliminary studies suggest that compounds similar to 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde exhibit antimicrobial properties, making them candidates for drug development.
Pharmaceutical Development
The compound is being explored for its pharmacological properties. Some key areas of research include:
- Anti-inflammatory Properties: Research indicates potential anti-inflammatory effects, which could lead to the development of new anti-inflammatory drugs.
- Anticancer Activity: Similar compounds have shown promise in cancer research, suggesting that this compound may also have anticancer properties.
Industrial Applications
In industry, 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde is utilized as a specialty chemical. Its applications include:
- Manufacturing of Fine Chemicals: The compound serves as a building block for the synthesis of various fine chemicals used in pharmaceuticals and agrochemicals.
- Buffering Agent in Cell Culture: It has been identified as a non-ionic organic buffering agent useful in cell culture applications, maintaining pH stability within the desired range (6-8.5) .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of several chlorinated benzaldehyde derivatives, including 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde. The results demonstrated significant antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that it acts as a competitive inhibitor, providing insights into its mechanism of action and potential therapeutic applications in metabolic disorders.
Summary Table of Applications
| Application Area | Specific Use | Potential Impact |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Facilitates diverse chemical reactions |
| Biological Research | Enzyme inhibition studies | Insights into enzyme mechanisms |
| Pharmaceutical Development | Anti-inflammatory and anticancer properties | New drug development opportunities |
| Industrial Manufacturing | Specialty chemical production | Enhances production efficiency |
| Cell Culture | Non-ionic organic buffering agent | Maintains pH stability |
Mechanism of Action
The mechanism of action of 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and methoxy groups may also contribute to its overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde with three related benzaldehyde derivatives, focusing on substituent effects, synthetic pathways, and functional properties.
Substituent Position and Electronic Effects
Key Observations:
- Fluorine Substitution : The 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde incorporates fluorine, which enhances electronegativity and may influence crystallization or binding interactions in biological systems.
- Hydroxy vs.
Physicochemical and Functional Properties
Limited data on melting points, solubility, or crystallinity are available in the provided evidence. However, substituent effects can be inferred:
- Bulky Groups : The 3-methoxyphenylmethoxy group in the target compound likely reduces solubility in polar solvents compared to 5-chloro-2-hydroxy-3-methylbenzaldehyde, which has a smaller hydroxy group .
- Halogen Effects : Fluorine in 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde may enhance thermal stability and crystallinity due to stronger intermolecular interactions (e.g., halogen bonding).
Biological Activity
2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde is a synthetic organic compound with potential biological activities. Its structure features a chloro group and a methoxy-substituted phenyl moiety, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and potential therapeutic properties based on recent research findings.
Chemical Structure
The chemical structure of 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde exhibits significant antimicrobial properties. The compound was tested against various bacterial strains and demonstrated notable efficacy.
Table 1: Antimicrobial Activity of 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µM |
| Escherichia coli | 20 µM |
| Candida albicans | 25 µM |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains of bacteria and fungi .
Antiproliferative Activity
In vitro studies have also evaluated the antiproliferative effects of 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde on cancer cell lines. The compound showed varying degrees of cytotoxicity depending on the cell line tested.
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
The IC50 values indicate that the compound has a strong inhibitory effect on the proliferation of these cancer cells, particularly in the case of MCF-7 cells .
The biological activity of 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde is believed to involve several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
- Interaction with DNA : There is evidence that the compound can intercalate with DNA, disrupting replication and transcription processes .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Anticancer Properties : A study involving MCF-7 breast cancer cells demonstrated that treatment with 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde resulted in a significant reduction in cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .
- Case Study on Antimicrobial Efficacy : Another investigation assessed the efficacy of this compound against multi-drug resistant bacterial strains, revealing promising results that support further development as an antibiotic alternative .
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step functionalization of a benzaldehyde core. A plausible route includes:
Chlorination : Electrophilic substitution at the 2-position using Cl₂/FeCl₃ or SOCl₂ under controlled temperature .
Methoxybenzyl Protection : Reaction with 3-methoxybenzyl bromide in the presence of NaH or K₂CO₃ in anhydrous DMF to install the methoxyphenylmethoxy group at the 6-position .
Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of 3-methoxybenzyl bromide to avoid side products).
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~10.2 ppm), aromatic protons (δ 6.5–7.5 ppm with splitting patterns indicating substitution), and methoxy groups (δ ~3.8 ppm) .
- IR : Strong C=O stretch (~1700 cm⁻¹) for the aldehyde and C-O-C stretches (~1250 cm⁻¹) for ether linkages.
- MS : Molecular ion peak ([M+H]⁺) matched to the exact mass (e.g., calculated m/z 306.06 for C₁₅H₁₃ClO₃) .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, ORTEP-3) resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction to obtain intensity data. SHELXD (for structure solution) and SHELXL (for refinement) are critical for handling heavy atoms (e.g., Cl) and validating bond lengths/angles .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess disorder in the methoxyphenyl group or aldehyde moiety .
- Validation : Cross-check R-factors (R₁ < 0.05) and residual electron density maps to confirm absence of missing hydrogen bonds or solvent molecules .
Q. What computational methods are suitable for analyzing the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level) for NAS at the 2-chloro position.
- Electrostatic Potential Maps : Identify electron-deficient regions (MEPs) to predict reactivity toward amines or alkoxides .
- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to validate computational predictions experimentally .
Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., C=O···H-O or C-Cl···H-C) using Etter’s notation (e.g., for dimeric interactions) .
- Crystal Engineering : Co-crystallize with hydrogen-bond donors (e.g., resorcinol) to study packing modifications.
- Thermal Analysis : Correlate DSC/TGA data with packing density to assess stability .
Data Contradictions and Resolution
Q. How can conflicting data on the compound’s oxidative stability be reconciled?
Methodological Answer:
- Controlled Oxidation Studies : Expose the compound to H₂O₂ or UV/O₃ and analyze degradation products via GC-MS. Conflicting reports may arise from solvent effects (e.g., protic vs. aprotic) or trace metal catalysts .
- EPR Spectroscopy : Detect radical intermediates to identify degradation pathways (e.g., aldehyde oxidation to carboxylic acid).
Q. Why do computational predictions of solubility sometimes deviate from experimental results?
Methodological Answer:
- Solvent Polymorphism : Use COSMO-RS simulations to account for solvent-solute interactions. Discrepancies often stem from neglecting crystal lattice energy in calculations .
- Experimental Validation : Measure solubility in DMSO, THF, and water via gravimetric analysis and compare with Hansen solubility parameters.
Tables for Key Data
Table 1. Spectral Data for 2-Chloro-6-[(3-Methoxyphenyl)methoxy]benzaldehyde
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 10.2 (s, 1H, CHO), 7.2–6.7 (m, 7H, Ar-H) | |
| IR (KBr) | 1702 cm⁻¹ (C=O), 1254 cm⁻¹ (C-O-C) | |
| HRMS | m/z 306.0632 [M+H]⁺ (calc. 306.0630) |
Table 2. Crystallographic Parameters (Hypothetical)
| Parameter | Value | Software Used |
|---|---|---|
| Space Group | P2₁/c | SHELX |
| R₁ Factor | 0.034 | SHELXL |
| Bond Length (Cl-C) | 1.74 Å | ORTEP-3 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
